Thiobutabarbital-d5
Description
Thiobutabarbital-d5 is a deuterated analog of thiobutabarbital, a thiobarbiturate derivative. This modification is commonly employed in analytical chemistry, particularly as an internal standard for mass spectrometry, to improve quantification accuracy by minimizing isotopic interference . Thiobutabarbital itself belongs to the thiobarbiturate class, characterized by a sulfur atom replacing the oxygen at the 2-position of the barbituric acid core. This substitution enhances lipophilicity and alters metabolic stability compared to non-thio barbiturates .
Properties
CAS No. |
1189965-47-6 |
|---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
233.34 g/mol |
IUPAC Name |
5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 |
InChI Key |
IDELNEDBPWKHGK-ZTIZGVCASA-N |
SMILES |
CCC(C)C1(C(=O)NC(=S)NC1=O)CC |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=S)NC1=O)C(C)CC |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=S)NC1=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiobutabarbital-d5 involves the incorporation of deuterium atoms into the thiobutabarbital molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiobutabarbital-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted this compound compounds .
Scientific Research Applications
Thiobutabarbital-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of thiobutabarbital and related compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways of thiobutabarbital.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thiobutabarbital.
Mechanism of Action
Thiobutabarbital-d5 exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA and leading to sedative, anticonvulsant, and hypnotic effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Thialbarbital
Structural and Chemical Differences
- Molecular Formula : Thialbarbital (C₁₃H₁₆N₂O₂S) has a molecular weight of 264.343 g/mol, with substituents at the 5-position: an allyl group (CH₂CHCH₂) and a cyclohexenyl ring .
- Key Feature: The 2-thiobarbituric acid core differentiates it from non-thio barbiturates.
Comparison with Thiobutabarbital-d5
While both are thiobarbiturates, this compound likely differs in substituents (specific groups unlisted in evidence). Deuterium in this compound increases its molecular weight slightly (e.g., ~265–270 g/mol assuming five deuteriums) and reduces metabolic degradation rates due to the kinetic isotope effect, making it suitable for stable isotope labeling studies .
Heptabarbital
Structural and Chemical Differences
- Molecular Formula : Heptabarbital (C₁₃H₁₈N₂O₃ estimated) contains a cycloheptenyl group and ethyl substituent but lacks sulfur, retaining the barbituric acid oxygen at the 2-position .
- Key Feature : The cycloheptenyl ring introduces greater steric bulk compared to thiobutabarbital’s substituents.
- Pharmacological Impact : The absence of sulfur reduces lipid solubility, shortening its half-life and potency relative to thiobarbiturates.
Comparison with this compound Heptabarbital’s non-thio structure limits its utility in applications requiring high lipophilicity. In contrast, this compound’s sulfur and deuterium enhance its stability and detection in analytical workflows, particularly for pharmacokinetic studies .
Thiobutabarbital (Non-Deuterated)
Structural and Chemical Differences
- Molecular Formula : Presumed analogous to this compound but with hydrogen instead of deuterium (e.g., C₁₁H₁₆N₂O₂S).
- Key Feature : Shares the 2-thiobarbituric acid core but lacks isotopic labeling.
For example, this compound can serve as an internal standard to correct for matrix effects in biological samples, whereas the non-deuterated form is the active analyte .
Research Findings and Implications
- Analytical Utility : this compound’s deuterium labeling minimizes ion suppression in mass spectrometry, enabling precise quantification of thiobarbiturates in complex matrices like plasma .
- Metabolic Stability: Deuterium substitution reduces hepatic metabolism rates, as demonstrated in studies comparing deuterated vs. non-deuterated drugs .
- Pharmacological Gaps : Structural details of thiobutabarbital’s substituents remain unclear, warranting further research to elucidate its binding affinity for GABAₐ receptors compared to thialbarbital.
Notes on Evidence Limitations
- and provide robust structural data for thialbarbital and heptabarbital but lack direct information on this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
